molecular formula C12H15N3 B1472956 (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1955547-54-2

(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B1472956
CAS RN: 1955547-54-2
M. Wt: 201.27 g/mol
InChI Key: GDHOMMARZXVXLX-UHFFFAOYSA-N
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Description

“(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with the empirical formula C7H13Cl2N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.NCc1cncn1C2CC2 . The InChI key for this compound is QHBVJVVNHINXPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 210.10 . The empirical formula is C7H13Cl2N3 .

Scientific Research Applications

Medicinal Chemistry

Imidazole derivatives, such as this compound, have been widely studied in medicinal chemistry . They are known to play a crucial role in various biological processes and have been associated with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .

Drug Discovery

Imidazole-based compounds are of significant interest in the field of drug discovery . The unique chemical complexity of imidazole makes it a practical and versatile structure in the construction and functionalization of new bioactive compounds .

Chemical Synthesis

This compound could potentially be used in the synthesis of other complex molecules. For instance, imidazole derivatives have been used in the synthesis of pyridine-containing pseudopeptides .

Nanocatalyst

The compound could potentially be used in the development of nanocatalysts. For example, similar compounds have been used in the synthesis of pyridine-containing pseudopeptides through a sequential Ugi/nucleophilic addition/1,5-enyne cyclization reaction .

Biological Research

Given its potential biological activity, this compound could be used in biological research, particularly in studying the mechanisms of various diseases and in the development of new therapeutic strategies .

Environmental Science

While there’s no direct evidence of this compound being used in environmental science, imidazole derivatives could potentially be used in environmental monitoring and remediation due to their ability to bind to various metals .

Safety and Hazards

This compound is classified as a combustible solid . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

properties

IUPAC Name

[1-(cyclopropylmethyl)benzimidazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-6-10-3-4-12-11(5-10)14-8-15(12)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHOMMARZXVXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC3=C2C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208149
Record name 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine

CAS RN

1955547-54-2
Record name 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955547-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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